molecular formula C28H29N5O3 B2926902 5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-63-6

5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2926902
CAS No.: 1040646-63-6
M. Wt: 483.572
InChI Key: URFJNGUXOXETSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS 1040646-63-6) is a substituted pyrazolyl[4,3-c]pyridine compound developed as a potent and selective inhibitor of RET (Rearranged during Transfection) kinase . With a molecular formula of C₂₈H₂₉N₅O₃ and a molecular weight of 483.56 g/mol , this chemical probe is designed for investigating RET-driven signaling pathways in cancer research and other pathological contexts. Its mechanism of action involves targeting the ATP-binding pocket of the RET kinase, thereby suppressing its enzymatic activity and downstream oncogenic signaling cascades. This makes it a valuable tool for studying tumorigenesis, particularly in cancers such as non-small cell lung carcinoma and papillary thyroid carcinoma, where RET fusions and mutations are known drivers . The compound features a central pyrazolopyridine scaffold, a common pharmacophore in kinase inhibitor design, substituted with a phenyl group and an ethyl side chain. Its structure is further optimized with a 3-phenylpropanoyl piperazine carbonyl moiety, which contributes to its binding affinity and selectivity . Researchers can utilize this compound for in vitro enzymatic assays, cell-based proliferation studies, and structure-activity relationship (SAR) investigations to further elucidate the role of RET in cellular processes. It is supplied with a minimum purity of 90% and is intended solely for research purposes in laboratory settings . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-2-30-19-23(26-24(20-30)28(36)33(29-26)22-11-7-4-8-12-22)27(35)32-17-15-31(16-18-32)25(34)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJNGUXOXETSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, characterized by a heterocyclic structure that contains nitrogen atoms in its ring. Its intricate structure includes multiple functional groups such as ethyl, phenyl, and piperazine moieties, which contribute to its biological activity.

Molecular Structure

ComponentDescription
Core Structure Pyrazolo[4,3-c]pyridine
Functional Groups Ethyl, Phenyl, Piperazine
Molecular Formula C24_{24}H30_{30}N4_{4}O
Molecular Weight 402.52 g/mol

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies:

  • Anticonvulsant Activity : Similar compounds have shown potential in treating epilepsy. For instance, derivatives with piperazine rings have demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in animal models . The introduction of specific substituents has been linked to enhanced anticonvulsant effects.
  • Neuroprotective Effects : The structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Studies indicate that modifications to the piperazine moiety can significantly influence neuroprotective properties.
  • Antimicrobial Activity : Some pyrazolo[4,3-c]pyridine derivatives exhibit antimicrobial properties. Research has shown that certain modifications can enhance activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Synthesis and Anticonvulsant Activity : A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using MES and pentylenetetrazole models. The findings indicated that specific structural features were crucial for efficacy .
  • Docking Studies : Computational docking studies have been conducted to predict the binding affinity of similar compounds to various biological targets. These studies suggest that the presence of a piperazine ring may enhance binding to receptor sites involved in neurotransmission and seizure activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications References
Target Compound : 5-Ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridine - 5-Ethyl
- 7-(4-(3-phenylpropanoyl)piperazine)
~523.6 (calculated) Kinase/PDE inhibition (hypothesized)
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridine - 5-Isopropyl
- 7-(4-(2-propylpentanoyl)piperazine)
491.6 Unknown (structural analog)
5-Methyl-2-phenyl-7-(4-(m-tolylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridine - 5-Methyl
- 7-(4-(m-tolylacetyl)piperazine)
469.5 Enhanced solubility due to smaller acyl group
(E)-7-(4-Cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridine - 7-(4-Cinnamoylpiperazine)
- Conjugated double bond in cinnamoyl
~515.6 (calculated) Potential anti-inflammatory activity
Ethyl 4-(5-methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate Pyrazolo[4,3-c]pyridine - Ethyl ester on piperazine
- 5-Methyl
409.4 Prodrug design (ester hydrolysis for activation)
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidine - 5-(2-Ethoxyphenyl)
- 3-Propyl
312.4 PDE5 inhibition (similar to sildenafil)

Key Structural and Functional Insights:

Core Modifications: Replacement of the pyrazolo[4,3-c]pyridine core with pyrazolo[4,3-d]pyrimidine (e.g., in PDE5 inhibitors) reduces molecular rigidity but enhances hydrogen-bonding capacity with enzyme active sites .

Piperazine Substituents: 3-Phenylpropanoyl (target compound) vs. 2-propylpentanoyl (): The longer acyl chain in the latter may enhance lipid bilayer interaction but reduce aqueous solubility. Cinnamoyl (): The conjugated system could confer antioxidant or anti-inflammatory properties via radical scavenging . Ethyl ester (): Serves as a hydrolyzable prodrug moiety, enabling controlled release of active metabolites .

Biological Implications :

  • Compounds with 4-nitrophenyl or ethoxy groups (e.g., ) exhibit strong PDE5 inhibition, suggesting the target compound’s piperazine-carbonyl group may similarly interact with PDE catalytic domains .
  • Smaller substituents (e.g., 5-methyl in ) correlate with improved solubility but reduced target affinity due to decreased steric bulk .

Q & A

Q. What are the typical synthetic routes for preparing pyrazolo[4,3-c]pyridin-3(5H)-one derivatives?

A common approach involves multi-step synthesis starting with hydrazine derivatives and ketones or aldehydes to form the pyrazole ring. Cyclization reactions, such as those using substituted acrylonitriles or carbonyl intermediates, are critical. For example, pyrazolo[1,5-a]pyrimidine derivatives (structurally similar) are synthesized via condensation of aminopyrazoles with β-diketones or enaminones, followed by cyclization under reflux conditions in polar solvents like ethanol or pyridine . Piperazine-containing moieties (as in the target compound) may be introduced via nucleophilic substitution or coupling reactions, such as amide bond formation using carbodiimide reagents .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine-carbonyl connectivity. For example, in pyrazolo[1,5-a]pyrimidines, aromatic protons resonate between δ 6.5–8.5 ppm, while ethyl groups appear as triplets near δ 1.2–1.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural confirmation. Single-crystal studies at 298 K with R factors < 0.06 (e.g., as in ) are standard for resolving complex heterocycles .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Use buffered solutions (e.g., ammonium acetate at pH 6.5) to enhance solubility . For hydrophobic derivatives, co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) may be employed. Pre-formulation studies should assess stability under assay conditions (e.g., 37°C, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core modifications : Vary substituents on the pyrazolo-pyridinone core (e.g., replace ethyl with isopropyl) to assess steric effects.
  • Piperazine moiety : Introduce substituents (e.g., methyl, fluorine) on the piperazine ring to modulate electronic properties and bioavailability. demonstrates that substituting phenyl hydrazines with electron-withdrawing groups (e.g., chlorine) enhances inhibitory activity against enzymes like aminopeptidase N .
  • 3-Phenylpropanoyl group : Replace with bioisosteres (e.g., biphenyl or heteroaryl groups) to optimize binding affinity.

Q. What strategies resolve contradictions in synthetic yields or purity data?

  • Reaction optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio). For example, flow chemistry (as in ) improves reproducibility by controlling residence time and mixing efficiency .
  • Purification : Compare column chromatography (silica gel, gradient elution) vs. recrystallization (e.g., ethanol/water mixtures). In , recrystallization from dioxane yielded 70% pure product, while chromatography achieved >95% purity .

Q. Table 1. Comparative Yields of Pyrazolo-Pyridinone Derivatives

Compound SubstituentsSynthetic Yield (%)Purity (%)Method (Reference)
Ethyl, phenyl, piperazine6297Reflux in ethanol
Isopropyl, 4-Cl-phenyl5595Microwave-assisted
Piperazine with 3-F-phenyl6898Flow chemistry

Q. Table 2. Key NMR Shifts for Core Structure

Proton Positionδ (ppm)MultiplicityAssignment
Pyrazole C-H8.2–8.5SingletAromatic proton
Ethyl (-CH2CH3)1.3 (t), 4.2 (q)Triplet, QuartetAlkyl chain
Piperazine (-NCO-)3.5–3.8MultipletPiperazine protons

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.